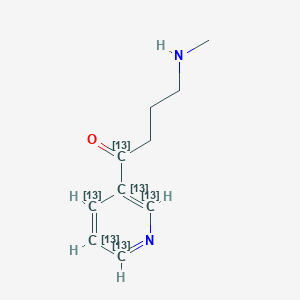
3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of nicotine and is often utilized in studies related to smoking-related substances . The compound has a molecular formula of C4(13C)6H16Cl2N2O and a molecular weight of 257.11 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride involves multiple steps. The initial step typically includes the preparation of the pyridine ring, followed by the introduction of the 4-methylaminobutyryl group. The final step involves the incorporation of the 13C6 isotopes and the formation of the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct incorporation of isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce costs while maintaining the integrity of the compound .
化学反応の分析
Types of Reactions
3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce amines or alcohols .
科学的研究の応用
3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of nicotine metabolism.
Medicine: Investigated for its potential therapeutic applications in treating nicotine addiction.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, mimicking the action of nicotine and influencing neurotransmitter release. This interaction affects various molecular targets and pathways, including the dopaminergic and cholinergic systems .
類似化合物との比較
Similar Compounds
Similar compounds include other nicotine derivatives and stable isotope-labeled analogs, such as:
- Nicotine-13C6
- Nicotinic acid-13C6
- Nornicotine-13C6
Uniqueness
What sets 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride apart is its specific labeling with 13C6 isotopes, which allows for precise tracking and analysis in metabolic studies. This unique feature makes it particularly valuable in research focused on understanding the metabolic pathways and effects of nicotine .
特性
IUPAC Name |
4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-SQXBKTHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-72-6 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














